2-(aminomethyl)-3-methylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(aminomethyl)-3-methylpentan-1-ol is an organic compound with the molecular formula C7H17NO It is a primary amine and alcohol, characterized by the presence of an aminomethyl group attached to a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-3-methylpentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 3-methylpentanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of 3-methylpentanenitrile. This process is carried out in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature. The resulting amine is then subjected to hydrolysis to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-3-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-methylpentanoic acid or 3-methylpentanone.
Reduction: 2-(aminomethyl)-3-methylpentane.
Substitution: N-alkylated derivatives of this compound.
Scientific Research Applications
2-(aminomethyl)-3-methylpentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-3-methylpentan-1-ol depends on its specific application. In biochemical contexts, it may act as a ligand, binding to specific molecular targets and modulating their activity. The aminomethyl group can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-methylpropan-1-ol: A structurally similar compound with an additional methyl group on the carbon adjacent to the amine.
3-aminomethyl-3-methylpentane: A compound with a similar backbone but differing in the position of the aminomethyl group.
Uniqueness
2-(aminomethyl)-3-methylpentan-1-ol is unique due to its specific combination of functional groups and molecular structure, which imparts distinct chemical reactivity and potential applications. Its primary amine and alcohol functionalities make it versatile for various synthetic transformations and applications in different fields.
Properties
CAS No. |
1351384-72-9 |
---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.